molecular formula C20H33N3O4S B148318 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid CAS No. 139147-26-5

4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Cat. No. B148318
M. Wt: 411.6 g/mol
InChI Key: YDMMNNOYPGHBEY-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism Of Action

The mechanism of action of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid are mainly related to its inhibition of glutaminase. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells, leading to their death. Additionally, the inhibition of glutaminase can also affect the immune system, as glutamine is an essential nutrient for immune cells.

Advantages And Limitations For Lab Experiments

The advantages of using 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid in lab experiments include its potency as a glutaminase inhibitor and its potential therapeutic applications in cancer treatment. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are many future directions for research on 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid. One potential direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves a multi-step process that starts with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with ethyl cyanoacetate to form the corresponding enamine. The enamine is then reacted with octahydrocyclopentimidazole and thiourea to form the desired product. The final step involves the reaction of the product with butyl bromoacetate to form the butanoic acid derivative.

Scientific Research Applications

The inhibition of glutaminase by 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid has been shown to have potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.

properties

CAS RN

139147-26-5

Product Name

4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Molecular Formula

C20H33N3O4S

Molecular Weight

411.6 g/mol

IUPAC Name

4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid

InChI

InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+

InChI Key

YDMMNNOYPGHBEY-FYJGNVAPSA-N

Isomeric SMILES

CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O

SMILES

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O

Canonical SMILES

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O

synonyms

(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one
192C86
4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Origin of Product

United States

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